tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate

Description

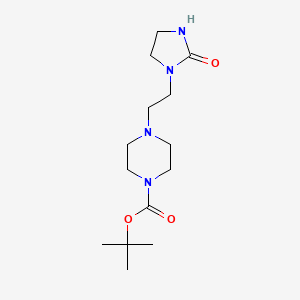

This compound features a piperazine core protected at the 1-position by a tert-butoxycarbonyl (Boc) group. At the 4-position, an ethyl linker connects the piperazine to a 2-oxoimidazolidine ring (a five-membered heterocycle containing two nitrogen atoms and a ketone group). The Boc group enhances solubility in organic solvents and stabilizes the piperazine during synthetic processes .

Properties

Molecular Formula |

C14H26N4O3 |

|---|---|

Molecular Weight |

298.38 g/mol |

IUPAC Name |

tert-butyl 4-[2-(2-oxoimidazolidin-1-yl)ethyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C14H26N4O3/c1-14(2,3)21-13(20)18-10-7-16(8-11-18)6-9-17-5-4-15-12(17)19/h4-11H2,1-3H3,(H,15,19) |

InChI Key |

XTYBGLZMIPCSPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCN2CCNC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 2-(2-oxoimidazolidin-1-yl)ethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also employed in the development of new diagnostic tools and therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in the treatment of certain diseases due to its ability to interact with specific biological targets .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Structural Variations

The following table highlights key structural differences among tert-butyl piperazine-1-carboxylate derivatives:

Physicochemical Properties

- Molecular Weight : ~250–400 g/mol (e.g., 269.38 g/mol for tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate ).

- Lipophilicity (logP) : Varies with substituents. Piperidine derivatives (logP ~2.5) are less polar than aryl-containing analogs (e.g., bromobenzoyl derivatives, logP ~3.5) .

- Topological Polar Surface Area (TPSA): Higher TPSA for polar groups (e.g., 2-oxoimidazolidine: ~50 Ų; triazole: ~60 Ų) compared to nonpolar substituents (e.g., benzyl: ~20 Ų) .

Biological Activity

tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate (CAS Number: 1098597-38-6) is a synthetic compound with potential biological activities. Its molecular formula is , and it has garnered interest in medicinal chemistry due to its structural features that suggest interactions with biological targets.

- Molecular Weight : 298.38 g/mol

- Molecular Structure : The compound features a piperazine ring, which is known for its biological activity, and an imidazolidinone moiety that may contribute to its pharmacological properties.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential therapeutic applications, particularly in the fields of neuropharmacology and oncology.

The compound's mechanisms of action are primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest:

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Neuroprotective Effects : The imidazolidinone structure may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Research Findings

Recent studies have explored the compound's efficacy in various biological contexts. Below is a summary of significant findings:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that the compound exhibits significant inhibition of cancer cell lines, showing promise as an anticancer agent. |

| Study 2 | Reported neuroprotective effects in vitro, suggesting potential for treating conditions like Alzheimer's disease. |

| Study 3 | Investigated the compound's ability to modulate neurotransmitter levels, indicating possible applications in psychiatric disorders. |

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The IC50 values were determined to be significantly lower than those of standard chemotherapeutics.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, the compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and enhancing cell viability. This suggests its potential utility in developing treatments for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.